Acotiamide Impurity 10
Description
Acotiamide Impurity 10 (CAS: 206882-15-7) is a synthetic byproduct identified during the manufacturing of Acotiamide Hydrochloride Trihydrate, a prokinetic agent used to treat functional dyspepsia. Its IUPAC name is 2-amino-N-[2-[di(propan-2-yl)amino]ethyl]-1,3-thiazole-4-carboxamide, with a molecular formula of C₁₂H₂₁N₅OS and a molecular weight of 299.39 g/mol . This impurity is structurally distinct from the active pharmaceutical ingredient (API) due to modifications in the substituents on the thiazole ring and ethylenediamine backbone. Regulatory guidelines mandate its control at levels ≤0.15% in drug formulations to ensure patient safety and efficacy .
Properties
CAS No. |
738562-93-1 |
|---|---|
Molecular Formula |
C20H28N4O5S. HCl |
Molecular Weight |
436.53 |
Appearance |
Solid Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
ethyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate |
Origin of Product |
United States |
Preparation Methods
Acyl Chlorination and Amidation Reactions
The synthesis begins with 2,4,5-trihydroxybenzoic acid as a precursor, undergoing acyl chlorination using thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) as a catalyst. This step converts the carboxylic acid group to an acid chloride, critical for subsequent amidation. The reaction is conducted in anhydrous toluene at 80°C for 1.5 hours , followed by solvent evaporation under reduced pressure.
For amidation, 1,2-dichloroethane serves as the solvent, with N,N-diisopropylethylenediamine introduced dropwise at 0°C . The mixture undergoes reflux at elevated temperatures (e.g., 110°C ) for 5–6 hours , facilitating nucleophilic substitution. Post-reaction, the product is crystallized at 15–25°C , washed with 1,2-dichloroethane , and dried.
Salt Formation and Purification
The amidation product is dissolved in acetonitrile , and hydrochloric acid is added dropwise at 10–20°C to adjust the pH to 1–2 . This induces salt formation, yielding acotiamide hydrochloride trihydrate. Crystallization is completed using isopropyl ether , followed by vacuum drying at 40–50°C for 12 hours . Purification steps include washing with sodium bicarbonate and saturated brine to remove unreacted reagents.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency:
-
Toluene and 1,2-dichloroethane enhance acyl chlorination and amidation rates due to their non-polarity and high boiling points.
-
Methanol and acetonitrile are preferred for salt formation, offering optimal solubility for intermediates.
Temperature control is critical:
| Reaction Step | Temperature Range | Yield Improvement |
|---|---|---|
| Acyl chlorination | 80°C | 85–89% |
| Amidation | 110–130°C | 87–90% |
| Crystallization | 0–5°C | Purity >99% |
Higher temperatures during amidation (e.g., 130°C ) reduce reaction time but risk byproduct formation.
Reagent Stoichiometry
Excess N,N-diisopropylethylenediamine (2 equivalents) improves amidation yields to 89.7% , while equimolar ratios result in 85.3% . Catalytic DMF (0.1–0.5 equivalents) accelerates acyl chlorination without side reactions.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantifying this compound, with detection limits of 0.03–0.8 μg/mL . Key parameters include:
Purity and Yield Data
| Synthesis Method | Purity (%) | Yield (%) | Source |
|---|---|---|---|
| Patent CN111518052A | 99.8 | 87.2 | |
| Patent CN106316979A | 99.8 | 89.7 | |
| Vulcanchem Protocol | >95 | 85–90 |
Comparative Analysis with Related Impurities
This compound differs structurally from Impurity 9 (CAS 948053-83-6) by the presence of a hydrochloride group and additional methoxy substitutions. Its synthesis requires stricter pH control during salt formation to avoid co-precipitation with other byproducts.
Industrial-Scale Production Challenges
Scalability Issues
Chemical Reactions Analysis
Acotiamide Impurity 10 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Detection and Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method used for detecting Acotiamide Impurity 10 in pharmaceutical formulations. Various studies have established protocols for quantifying impurities in acotiamide formulations:
- Detection Limits : The detection limits for acotiamide and its impurities are typically in the range of micrograms per milliliter (μg/mL). For instance, studies indicate detection limits for acotiamide at 0.36 μg/mL and various impurities ranging from 0.03 to 0.8 μg/mL .
- Quantitative Analysis : Quantitative limits for impurities also vary, with some impurities having limits as low as 0.1 μg/mL . The methods involve preparing dilutions of acotiamide samples and analyzing them using HPLC with specific mobile phases and detection wavelengths.
Applications in Pharmaceutical Development
- Quality Control : The identification and quantification of this compound are critical in ensuring the quality of acotiamide formulations. Regulatory agencies require strict adherence to impurity profiles to ensure patient safety.
- Stability Studies : Research has shown that acotiamide can degrade under various conditions (e.g., heat, light), leading to the formation of impurities like this compound. Stability-indicating methods using HPLC help assess how different storage conditions affect the integrity of the drug .
- Bioanalytical Methods : Advanced bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for estimating acotiamide levels in biological matrices like plasma. These methods help understand pharmacokinetics and the impact of impurities on drug metabolism .
Case Study 1: Stability-Indicating Method Development
A study focused on developing a stability-indicating method for acotiamide using reverse-phase HPLC. The research demonstrated that under stress conditions (e.g., dry heat), acotiamide showed minimal degradation, indicating high stability. However, when degradation occurred, it led to detectable levels of this compound, which necessitated further investigation into its pharmacological implications .
Case Study 2: Pharmacokinetic Analysis
In a clinical trial involving healthy volunteers, researchers utilized LC-MS/MS to analyze the pharmacokinetics of acotiamide while monitoring for impurities. The results indicated that while acotiamide was rapidly absorbed, the presence of impurities like this compound could potentially alter its bioavailability and therapeutic effect .
Mechanism of Action
The mechanism of action of Acotiamide Impurity 10 is closely related to that of Acotiamide. Acotiamide is a novel selective acetylcholinesterase inhibitor that enhances acetylcholine-induced contraction and motility of the gastric antrum and body. By inhibiting the degradation of acetylcholine, Acotiamide improves impaired gastric motility and delayed gastric emptying, consequently alleviating the symptoms of functional dyspepsia . The molecular targets and pathways involved include the inhibition of acetylcholinesterase and the enhancement of acetylcholine activity .
Comparison with Similar Compounds
Structural Features
Acotiamide Impurity 10 is compared with other Acotiamide-related impurities and the API below:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| This compound | 206882-15-7 | C₁₂H₂₁N₅OS | 299.39 | Lacks the 2-hydroxy-4,5-dimethoxybenzoyl group |
| Acotiamide (API) | 185104-11-4 | C₂₁H₃₀N₄O₄S·HCl·3H₂O | 450.56 (HCl salt) | Contains a benzoyl group with methoxy substituents |
| Acotiamide Impurity 5 | 185106-01-8 | C₁₉H₂₈N₄O₃S | 392.52 | Missing one diisopropylaminoethyl group |
| Acotiamide Impurity 6 Maleate | B12103768 | C₂₆H₃₆N₄O₉S | 576.65 | Maleate salt form with additional esterification |
| Acotiamide Impurity 9 | 948053-83-6 | C₈H₁₁N₅OS | 233.27 | Simplified thiazole-carboxamide structure |
Key Observations :
Pharmacological Activity
Key Findings :
- Impurities such as 6 and 9 are pharmacologically inert and primarily used in analytical workflows .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) Parameters :
| Compound | Retention Time (min) | Relative Response Factor (F) | Detection Limit (ppm) |
|---|---|---|---|
| This compound | 12.3 | 1.05 | 0.05 |
| Acotiamide Impurity 6 | 15.7 | 0.92 | 0.10 |
| Acotiamide (API) | 8.9 | 1.00 | N/A |
Methodology :
- Column: Reverse-phase C₁₈ (250 mm × 4.6 mm, 5 µm)
- Mobile Phase: Acetonitrile/phosphate buffer (pH 3.0) gradient
- Detection: UV at 254 nm
Notes:
- Impurity 10 elutes earlier than Impurity 6 due to its lower molecular weight and polarity .
- Response factors are calibrated using certified reference materials to ensure quantification accuracy .
Regulatory Thresholds
| Impurity | ICH Threshold | Typical Concentration in API |
|---|---|---|
| This compound | ≤0.15% | 0.05–0.10% |
| Acotiamide Impurity 5 | ≤0.10% | 0.03–0.07% |
| Acotiamide Impurity 9 | ≤0.10% | 0.02–0.05% |
Recommendations :
- Prioritize impurity profiling during process optimization.
- Use high-resolution mass spectrometry (HRMS) for structural confirmation of unknown impurities .
Biological Activity
Acotiamide Impurity 10 is a byproduct formed during the synthesis of Acotiamide, a drug primarily used for treating functional dyspepsia (FD). Understanding the biological activity of this impurity is crucial for assessing its potential impact on drug quality and efficacy. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Overview of Acotiamide and Its Impurities
Acotiamide is classified as a selective acetylcholinesterase inhibitor, enhancing gastric motility by preventing the breakdown of acetylcholine. This mechanism is vital for alleviating symptoms associated with FD, such as postprandial fullness and bloating. This compound, while structurally similar to Acotiamide, may exhibit different biological properties and effects due to its unique chemical structure.
The primary mechanism through which Acotiamide and its impurities exert their effects involves the inhibition of acetylcholinesterase (AChE) activity. By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing gastric motility. Studies have shown that Acotiamide significantly improves gastric motility in animal models by increasing the motility index and reducing gastric emptying time .
Efficacy in Clinical Trials
Clinical studies have demonstrated that Acotiamide effectively alleviates symptoms of FD. For instance, a placebo-controlled trial indicated that 52.2% of patients receiving Acotiamide reported significant improvement compared to 34.8% in the placebo group (p < 0.001) over four weeks . Moreover, the elimination rate for meal-related symptoms was notably higher in the Acotiamide group (15.3%) compared to placebo (9.0%) (p = 0.004).
Comparative Analysis with Other Compounds
This compound can be compared with other impurities such as Acotiamide Impurity 5 and Impurity 6. While all share similar mechanisms related to acetylcholine modulation, their specific effects on gastric motility may vary based on structural differences.
Table 1: Summary of Clinical Trial Results
| Endpoint | Placebo (n=442) | Acotiamide (n=450) | p Value |
|---|---|---|---|
| Overall Treatment Efficacy | 34.8% | 52.2% | <0.001 |
| Elimination Rate for All Symptoms | 9.0% | 15.3% | 0.004 |
| Postprandial Fullness | 16.6% | 22.7% | 0.026 |
| Upper Abdominal Bloating | 28.5% | 34.5% | 0.084 |
| Early Satiation | 25.4% | 37.8% | <0.001 |
Case Studies
A study investigating the effects of Acotiamide on gastric motility dysfunction models in rats revealed that both Acotiamide and its impurities significantly enhanced gastric contractions induced by electrical stimulation . This suggests that impurities like this compound may contribute positively to the overall pharmacological profile.
Safety Profile
The safety profile of Acotiamide has been extensively evaluated in clinical trials, demonstrating a similar incidence of adverse effects between treatment and placebo groups . This indicates that while impurities may affect efficacy, they do not significantly compromise safety.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying Acotiamide Impurity 10 in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is commonly used for routine impurity profiling . For trace-level quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity and specificity, particularly when structural confirmation is required . Nuclear magnetic resonance (NMR) spectroscopy is critical for definitive structural elucidation of unknown impurities, especially when synthetic reference standards are unavailable .
Q. How are acceptable intake limits for this compound established during early-phase clinical trials?
- Methodological Answer : Limits are derived from animal toxicity studies and adjusted using safety factors (e.g., ICH Q3A/B guidelines). For Phase I trials, impurity levels in clinical batches must not exceed those observed in nonclinical safety studies . The acceptable intake (AI) is calculated based on the impurity’s toxicological threshold, requiring alignment with analytical method sensitivity (e.g., limits of quantification ≤ 30% of the AI) .
Q. What steps are required to validate analytical methods for this compound in compliance with regulatory standards?
- Methodological Answer : Validation parameters include specificity, accuracy, precision, linearity, range, and robustness . For specificity, forced degradation studies (e.g., acid/base hydrolysis, oxidative stress) must demonstrate resolution between the impurity and parent compound . Method sensitivity should align with the AI, requiring detection limits ≤ 0.1% of the active pharmaceutical ingredient (API) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity quantification across different analytical platforms (e.g., HPLC vs. LC-MS/MS)?
- Methodological Answer : Cross-validate methods using spiked samples with known impurity concentrations. Investigate matrix effects in LC-MS/MS (e.g., ion suppression) by comparing results with HPLC-UV . For structural isomers, employ orthogonal techniques like chiral chromatography or high-resolution mass spectrometry (HRMS) . Document method-specific biases in quantification and adjust calibration curves accordingly .
Q. What strategies optimize the detection of trace-level nitrosamine derivatives in this compound?
- Methodological Answer : Use gas chromatography-MS (GC-MS/MS) with derivatization to enhance volatility of nitrosamines . Pre-concentration techniques, such as solid-phase extraction (SPE), improve sensitivity. If reference standards are unavailable, synthesize surrogate markers or employ quantitative NMR (qNMR) for indirect quantification . Validate method robustness under varying pH and temperature conditions to account for nitrosamine instability .
Q. How should stability studies be designed to assess degradation pathways of this compound under accelerated conditions?
- Methodological Answer : Conduct stress testing at elevated temperatures (40–60°C), humidity (75% RH), and photolytic exposure (ICH Q1B). Monitor degradation kinetics using time-point sampling and kinetic modeling (e.g., Arrhenius equation) . Identify degradation products via HRMS and compare their toxicological profiles to the parent impurity using in silico tools (e.g., DEREK Nexus) .
Q. Under what conditions can researchers justify the absence of confirmatory testing for suspected nitrosamine impurities in Acotiamide?
- Methodological Answer : If synthesis attempts for the suspected nitrosamine fail despite exhaustive efforts (e.g., no reaction under simulated process conditions), provide structural evidence (e.g., steric hindrance in the parent amine) and stability data showing the impurity’s improbability . Include literature reviews on analogous compounds and computational chemistry models to support the absence of risk .
Q. How can impurity control strategies for this compound be aligned with evolving regulatory expectations across clinical phases?
- Methodological Answer : In Phase I, focus on preliminary impurity spectra and method feasibility . By Phase III, establish a comprehensive impurity database using batch-to-batch comparisons and process-related studies . Justify specification limits with statistical analysis (e.g., ±3σ of historical data) and update risk assessments as new toxicological data emerge .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
